An In-depth Technical Guide to tert-Butyl Ethyl Malonate
An In-depth Technical Guide to tert-Butyl Ethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl ethyl malonate, a versatile reagent in organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and purification, and illustrates a synthetic workflow.
Core Chemical Information
CAS Number: 32864-38-3[1]
tert-Butyl ethyl malonate is an organic compound classified as a malonic acid ester. It features both a tert-butyl and an ethyl ester group attached to the malonate backbone. This asymmetrical substitution makes it a valuable building block in the synthesis of complex organic molecules, including chiral compounds and functionalized polymers.[1][2] Its utility in organic synthesis is well-documented, particularly in the preparation of polar ester-functionalized aliphatic polysulfones.
Physicochemical Properties
The key physical and chemical properties of tert-butyl ethyl malonate are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C9H16O4 | [1] |
| Molecular Weight | 188.22 g/mol | [1] |
| Density | 0.994 g/mL at 25 °C | [2] |
| Boiling Point | 83-85 °C at 8 mmHg | [2] |
| Refractive Index | n20/D 1.416 | [2] |
| Solubility | Miscible with most common solvents; Immiscible with water. | [2] |
| Appearance | Colorless to almost colorless clear liquid. |
Experimental Protocols
Detailed methodologies for the synthesis and purification of tert-butyl ethyl malonate are crucial for its effective application in research and development. Below are established protocols from reputable sources.
Synthesis of tert-Butyl Ethyl Malonate from Monoethyl Malonate and Isobutylene
This procedure is adapted from Organic Syntheses, a reliable source for preparative organic chemistry methods.
Materials:
-
Monoethyl malonate
-
Isobutylene
-
Ether
-
Concentrated sulfuric acid
-
Sodium hydroxide
-
Anhydrous magnesium sulfate
Procedure:
-
In a 500-mL heavy-walled pressure bottle, combine 100 mL of ether and 3.5 mL of concentrated sulfuric acid.
-
Cool the solution to 5 °C using an ice bath.
-
To the cooled solution, add 56 g (0.42 mole) of monoethyl malonate and approximately 60 mL (about 0.75 mole) of isobutylene.
-
Securely stopper the bottle and shake it mechanically at room temperature overnight.
-
After shaking, chill the bottle in an ice-salt bath before carefully opening it.
-
Pour the reaction mixture into a 1-L Erlenmeyer flask containing a pre-cooled solution of 50 g of sodium hydroxide in 200 mL of water and 200 g of ice.
-
Swirl the mixture and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous portion with two 75-mL portions of ether.
-
Combine the organic layers and dry them over anhydrous magnesium sulfate.
-
Concentrate the solution and distill the residue under reduced pressure to obtain tert-butyl ethyl malonate.
Synthesis of tert-Butyl Ethyl Malonate using Dicyclohexylcarbodiimide (DCC)
This alternative synthesis route employs a common coupling agent.
Materials:
-
Monoethyl malonate
-
tert-Butanol
-
Acetonitrile
-
Dicyclohexylcarbodiimide (DCC)
Procedure:
-
Dissolve 5 g (37.8 mmol) of monoethyl malonate in 45 mL of acetonitrile in a suitable reaction flask with stirring.
-
Slowly add 2.8 mL (37.8 mmol) of tert-butanol to the stirring solution.
-
In a separate container, dissolve 8.58 g (41.6 mmol) of DCC in 5 mL of acetonitrile.
-
Add the DCC solution dropwise to the reaction mixture over a period of 2 hours with continuous stirring.
-
Upon completion of the reaction, filter the mixture to remove the insoluble dicyclohexylurea byproduct.
-
Concentrate the filtrate to yield tert-butyl ethyl malonate.
Purification of tert-Butyl Ethyl Malonate
This protocol is essential for removing impurities, such as monoethyl malonate, before use in sensitive reactions.
Materials:
-
Crude tert-Butyl ethyl malonate
-
Sodium hydroxide solution (ice-cold)
-
Ether
-
Anhydrous magnesium sulfate
-
Potassium carbonate or magnesium oxide (optional)
Procedure:
-
To approximately 50 g of the crude ester, add an ice-cold solution of 50 g of sodium hydroxide in 200 mL of water and 200 g of ice.
-
Swirl the mixture a few times and transfer it to a separatory funnel.
-
Extract the mixture with two 75-mL portions of ether.
-
Combine the ether extracts and dry them over anhydrous magnesium sulfate.
-
To inhibit decomposition during distillation, it is recommended to wash the distillation flask with aqueous sodium hydroxide, rinse with water, and dry thoroughly. The addition of a small amount of potassium carbonate or magnesium oxide to the dried extract is also advised.
-
Distill the product under reduced pressure through a 10-cm Vigreux column.
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis of tert-butyl ethyl malonate from monoethyl malonate and isobutylene.
Caption: Synthesis workflow for tert-Butyl Ethyl Malonate.
